molecular formula C6H3ClIN3 B1148652 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-98-5

7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1148652
CAS No.: 1357946-98-5
M. Wt: 279.465
InChI Key: XLQSGTVPYYFSFC-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of chlorine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core

Safety and Hazards

7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It also has a hazard classification of Eye Irrit. 2, meaning it causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the halogenation of pyrazolo[4,3-c]pyridine derivatives. One common method includes the iodination of 7-chloro-1H-pyrazolo[4,3-c]pyridine using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the chlorination of 3-iodo-1H-pyrazolo[4,3-c]pyridine using chlorine gas or a chlorinating reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrazolo[4,3-c]pyridines with various functional groups.
  • Coupled products with extended aromatic systems.

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 3-Iodo-1H-pyrazolo[4,3-c]pyridine
  • 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Comparison: 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to the simultaneous presence of chlorine and iodine atoms, which imparts distinct reactivity and potential biological activity compared to its analogs . The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets.

Properties

IUPAC Name

7-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQSGTVPYYFSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268024
Record name 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-98-5
Record name 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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